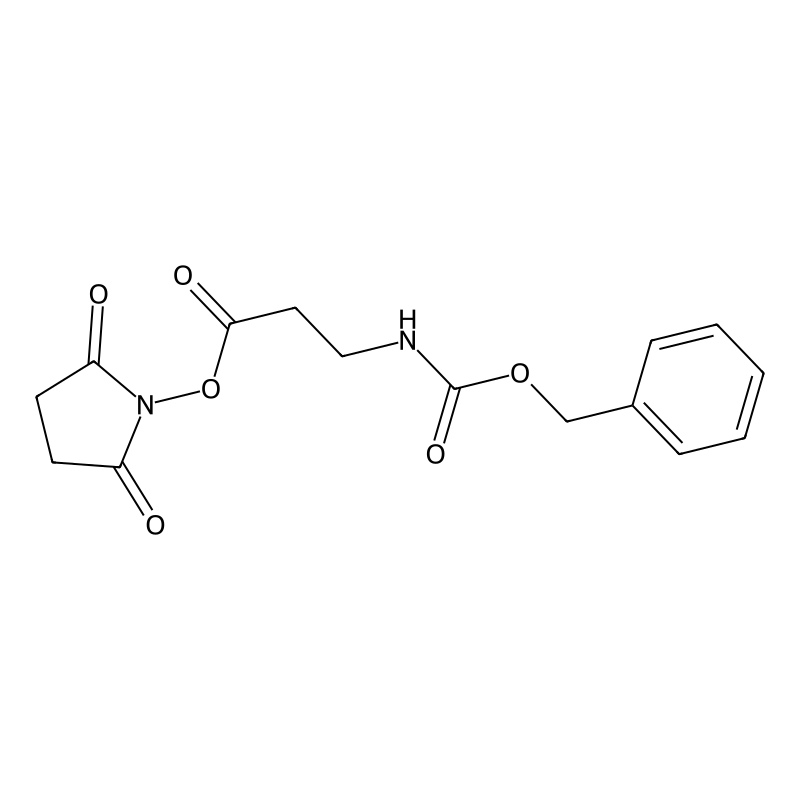

Z-beta-Ala-osu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

Z-beta-Ala-osu, also known as N-(tert-butoxycarbonyl)-beta-alanine N-hydroxysuccinimide ester, is a synthetic molecule used in peptide synthesis. It is a derivative of beta-alanine, an amino acid not naturally found in proteins. The Z group (tert-butoxycarbonyl) serves as a protecting group for the amino group of beta-alanine, while the N-hydroxysuccinimide (osu) ester group facilitates the formation of amide bonds with other amino acids or peptides [].

Applications in Peptide Synthesis:

Z-beta-Ala-osu is a valuable building block in peptide synthesis due to its ability to form amide bonds with the N-terminus (free amino group) of other peptides or amino acids. This property allows researchers to create peptides with specific sequences and functionalities for various research purposes [].

Examples of Research Applications:

- Development of new therapeutic drugs: Researchers can use Z-beta-Ala-osu to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or peptides targeting specific diseases [, ].

- Study of protein-protein interactions: By incorporating Z-beta-Ala-osu into peptides, researchers can investigate protein-protein interactions crucial for various biological processes.

- Development of novel biomaterials: Z-beta-Ala-osu can be used to create peptides with specific properties for developing biomaterials for tissue engineering or drug delivery applications [].

Z-beta-Alanine N-hydroxysuccinimide ester, commonly referred to as Z-beta-Ala-osu, is a chemical compound with the molecular formula C15H16N2O6 and a CAS number of 53733-97-4. This compound features a beta-alanine moiety protected by a benzyloxycarbonyl (Z) group and is linked to a N-hydroxysuccinimide ester. Z-beta-Ala-osu is primarily utilized in bioconjugation applications due to its ability to react with amino groups in proteins, facilitating the formation of stable amide bonds .

Z-beta-Ala-osu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The Z group protects the N-terminus of the growing peptide chain during synthesis, while the osu ester reacts specifically with the free amino group of the next amino acid or peptide to be incorporated, forming the desired amide bond [, ].

- Skin and eye irritant: The compound may cause irritation upon contact with skin or eyes [].

- Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system [].

- Proper handling required: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are essential when handling Z-beta-Ala-osu [].

- Substitution Reactions: It readily reacts with amines to form stable amide bonds, making it useful in peptide synthesis and bioconjugation.

- Hydrolysis: In aqueous environments, Z-beta-Ala-osu can hydrolyze, releasing beta-alanine and N-hydroxysuccinimide.

- Coupling Reactions: It serves as a coupling reagent in peptide synthesis, allowing for the efficient formation of peptide bonds between amino acids .

Z-beta-Ala-osu exhibits notable biological activity, particularly in the realm of bioconjugation. Its ability to react selectively with amino groups makes it an essential tool for attaching various biomolecules, such as drugs or fluorescent tags, to proteins. This property is crucial in the development of targeted therapies and diagnostic agents in biomedical research .

The synthesis of Z-beta-Ala-osu typically involves several steps:

- Protection of Beta-Alanine: The amino group of beta-alanine is protected using a benzyloxycarbonyl group.

- Formation of N-Hydroxysuccinimide Ester: The protected beta-alanine is then reacted with N-hydroxysuccinimide to form the ester.

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

Z-beta-Ala-osu finds applications in various fields:

- Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis.

- Bioconjugation: The compound is instrumental in attaching drugs or labels to proteins for therapeutic and diagnostic purposes.

- Research: It serves as a tool for studying protein interactions and modifications in biochemical research .

Studies involving Z-beta-Ala-osu often focus on its interaction with proteins and other biomolecules. These interactions are critical for understanding how modifications affect protein function, stability, and activity. The compound's ability to form stable conjugates allows researchers to explore various biological pathways and mechanisms more effectively .

Several compounds share structural similarities with Z-beta-Ala-osu. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide | Contains a succinimide ring; used for coupling | Commonly used for activating carboxylic acids |

| Maleimido propionic acid N-succinimidyl ester | Similar reactivity with thiols | Specifically targets thiol groups for conjugation |

| Acetic anhydride | Simple anhydride structure | Primarily used for acetylation reactions |

Z-beta-Ala-osu stands out due to its specific reactivity towards amino groups and its application in peptide synthesis, which differentiates it from other similar compounds that may target different functional groups or serve different purposes in

Z-beta-Alanine N-hydroxysuccinimide ester operates under multiple nomenclature systems within the chemical literature, reflecting its widespread utility across different research domains. The compound is systematically known as (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate, while its IUPAC designation specifies N-benzoxycarbonyl-beta-alanine succinimido ester. The abbreviated forms Z-beta-Ala-OSu, Z-β-Ala-OSu, and Cbz-β-Ala-OSu are commonly employed in synthetic protocols and commercial listings.

The compound belongs to the broader class of N-hydroxysuccinimide esters, which constitute a family of coupling reagents that have revolutionized peptide synthesis over the past several decades. Within this classification, Z-beta-Ala-OSu is specifically categorized as an amino acid derivative bearing protective groups that facilitate controlled synthetic transformations. The benzyloxycarbonyl (Z or Cbz) protecting group serves as a temporary masking agent for the amino functionality, while the N-hydroxysuccinimide ester provides the reactive site for coupling reactions.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₆ |

| Molecular Weight | 320.30 g/mol |

| CAS Number | 53733-97-4 |

| MDL Number | MFCD00238420 |

| Melting Point | 83-87°C |

| Density | 1.4±0.1 g/cm³ |

| Storage Conditions | -20°C |

Historical Context and Development

The development of N-hydroxysuccinimide esters as coupling reagents traces back to the foundational work in peptide chemistry during the mid-20th century, when researchers sought efficient methods for forming peptide bonds under mild conditions. The introduction of NHS esters represented a significant advancement over earlier coupling methodologies, offering improved selectivity and reduced side reactions. Z-beta-Ala-OSu emerged as part of this evolutionary process, specifically designed to address the need for beta-amino acid incorporation into peptide structures.

The synthesis and characterization of Z-beta-Ala-OSu were first documented in scientific literature during the 1980s, with notable contributions appearing in Tetrahedron Letters and the Journal of Heterocyclic Chemistry. The compound gained prominence as researchers recognized the unique properties of beta-amino acids in creating peptide analogs with enhanced stability and biological activity. The historical development of this compound parallels the broader evolution of protective group chemistry and the refinement of solid-phase peptide synthesis techniques.

Commercial availability of Z-beta-Ala-OSu expanded throughout the late 20th and early 21st centuries, with multiple suppliers now offering the compound at various purity grades for research applications. This accessibility has facilitated its incorporation into diverse research programs spanning drug discovery, chemical biology, and materials science.

Core Functionality in Organic and Biochemical Systems

The core functionality of Z-beta-Ala-OSu centers on its role as an activated coupling reagent that facilitates the formation of amide bonds between the beta-alanine moiety and nucleophilic species, particularly primary amines. The N-hydroxysuccinimide ester group serves as an excellent leaving group, enabling efficient coupling reactions under mild aqueous conditions that preserve the integrity of sensitive biomolecules.

The mechanism of action involves nucleophilic attack by primary aliphatic amine groups on the carbonyl carbon of the NHS ester, resulting in the formation of a tetrahedral intermediate and subsequent elimination of N-hydroxysuccinimide. This process generates a stable amide linkage while releasing NHS as a relatively innocuous byproduct that can be easily removed from reaction mixtures. The benzyloxycarbonyl protecting group remains intact during the coupling process, providing temporary protection for the amino functionality until selective deprotection is desired.

| Application Area | Function | Advantages |

|---|---|---|

| Peptide Synthesis | Coupling agent for peptide bond formation | Enhanced reaction efficiency, mild conditions |

| Drug Development | Prodrug synthesis for improved bioavailability | Increased solubility, enhanced stability |

| Bioconjugation | Biomolecule attachment to surfaces/molecules | Selective labeling, stable linkages |

| Diagnostic Applications | Development of specific binding assays | High sensitivity, improved specificity |

| Proteomics Research | Protein labeling and identification | Efficient tagging, minimal interference |

In biochemical systems, Z-beta-Ala-OSu demonstrates remarkable selectivity for primary amines over other nucleophilic groups, including hydroxyl and sulfhydryl functionalities. While the compound can theoretically react with these alternative nucleophiles, the resulting ester and thioester products exhibit limited stability and are readily hydrolyzed or displaced by amines under physiological conditions. This selectivity profile makes Z-beta-Ala-OSu particularly valuable for protein modification studies where preservation of native structure and function is paramount.

The compound's utility extends beyond simple coupling reactions to encompass more sophisticated applications in bioconjugation chemistry. Researchers have successfully employed Z-beta-Ala-OSu in the development of targeted drug delivery systems, where the compound serves as a linker between therapeutic agents and targeting moieties. The stability of the resulting amide bonds ensures that conjugated molecules remain intact during circulation while providing opportunities for controlled release through specific enzymatic or chemical triggers.

Molecular Architecture

Z-beta-Alanine N-hydroxysuccinimide ester, systematically named as 2,5-dioxopyrrolidin-1-yl 3-(benzyloxycarbonylamino)propanoate, represents a sophisticated activated ester compound with the molecular formula C₁₅H₁₆N₂O₆ and a molecular weight of 320.30 g/mol [1] [3]. The compound exists as a white to off-white crystalline solid under standard conditions, exhibiting a density of 1.4 ± 0.1 g/cm³ and an index of refraction of 1.582 [3]. The Chemical Abstracts Service registry number for this compound is 53733-97-4, with the MDL number MFCD00238420 [1] [4].

The molecular architecture of Z-beta-Ala-osu consists of three distinct structural domains that contribute to its unique chemical properties and reactivity profile [7]. The first domain comprises the benzyloxycarbonyl protecting group, which features a phenylmethyl ester moiety that provides steric protection to the amino group while maintaining stability under various reaction conditions [7] [32]. This protecting group, historically developed by Leonidas Zervas in the early 1930s, forms the foundation of controlled peptide synthesis methodologies [32].

The second architectural component is the beta-alanine backbone, which distinguishes this compound from its alpha-amino acid counterparts [22]. Beta-alanine, with the molecular formula C₃H₇NO₂, serves as a three-carbon spacer unit that introduces conformational flexibility between the protecting group and the activated ester functionality [22] [25]. The structural integrity of beta-alanine has been demonstrated to be remarkably stable, with X-ray diffraction analysis confirming that the amino acid maintains its crystalline structure even under extreme conditions such as gamma radiation exposure up to 40 kGy [25].

The third domain consists of the N-hydroxysuccinimide ester group, which functions as the reactive center for nucleophilic substitution reactions [17] [20]. This activated ester group exhibits a characteristic polar surface area of 102.01000 Ų and a LogP value of 0.01, indicating moderate hydrophilicity that facilitates reactions in aqueous environments [3]. The succinimidyl ring system provides enhanced reactivity compared to conventional carboxylic acids while maintaining sufficient stability for practical synthetic applications [17].

Molecular Properties Data Table

| Property | Value |

|---|---|

| Chemical Name | Z-β-Alanine N-hydroxysuccinimide ester |

| CAS Number | 53733-97-4 [1] |

| Molecular Formula | C₁₅H₁₆N₂O₆ [1] [3] |

| Molecular Weight (g/mol) | 320.30 [1] [3] |

| Exact Mass | 320.100830 [3] |

| Density (g/cm³) | 1.4 ± 0.1 [3] |

| Polar Surface Area | 102.01000 [3] |

| LogP | 0.01 [3] |

| Index of Refraction | 1.582 [3] |

| Storage Temperature | -20°C [3] [4] |

| Physical Form | White to off-white crystalline solid [7] |

| MDL Number | MFCD00238420 [1] |

The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide, while maintaining limited aqueous solubility that is characteristic of benzyloxycarbonyl-protected amino acid derivatives [7] [17]. The molecular structure exhibits a carefully balanced combination of hydrophobic and hydrophilic regions, with the benzyl group providing lipophilic character and the succinimide ester contributing to polar interactions [7].

Stereoisomerism and Chiral Center Characterization

The stereochemical analysis of Z-beta-Ala-osu reveals a fundamentally achiral molecular structure, distinguishing it from many other amino acid derivatives used in peptide synthesis [3] [7]. Beta-alanine, the core amino acid component, lacks an alpha-carbon chiral center because the amino group is positioned at the beta-carbon rather than the alpha-carbon position typical of proteinogenic amino acids [22]. This structural arrangement eliminates the possibility of optical isomerism at the amino acid backbone, resulting in a single stereoisomeric form of the compound [22].

The absence of chiral centers in Z-beta-Ala-osu contrasts markedly with its alpha-amino acid counterparts, such as Z-Ala-OSu, which exists in distinct L and D configurations due to the presence of a chiral alpha-carbon [5] [14]. This stereochemical simplicity offers significant advantages in synthetic applications, as it eliminates concerns regarding epimerization or racemization that commonly plague alpha-amino acid derivatives during chemical transformations [18].

The benzyloxycarbonyl protecting group maintains its stereochemical integrity throughout typical synthetic procedures, with the carbamate linkage providing sufficient stability to prevent unwanted stereochemical changes [29] [32]. The protecting group exhibits characteristic stability towards acidic conditions while remaining susceptible to reductive cleavage under mild hydrogenation conditions using palladium catalysts [30] [32]. This selective stability profile makes the compound particularly suitable for multi-step synthetic sequences where stereochemical control is paramount [29].

The N-hydroxysuccinimide ester moiety contributes to the overall achiral nature of the molecule, as the succinimide ring system lacks asymmetric centers [17] [20]. However, the ester group exhibits distinct conformational preferences that influence its reactivity profile with nucleophilic species [37]. Surface chemistry studies have demonstrated that NHS ester groups can adopt multiple conformational states depending on their chemical environment, with implications for their reaction kinetics and selectivity [37].

Stereochemical Comparison Data Table

| Compound | Amino Acid | Stereochemistry | Chiral Centers | Configuration |

|---|---|---|---|---|

| Z-β-Ala-OSu | β-Alanine | Achiral | 0 | N/A [3] |

| Z-Ala-OSu | L-Alanine | Chiral | 1 | L-configuration [5] |

| Z-Gly-OSu | Glycine | Achiral | 0 | N/A |

| Z-Val-OSu | L-Valine | Chiral | 1 | L-configuration |

| Z-Phe-OSu | L-Phenylalanine | Chiral | 1 | L-configuration |

The conformational analysis of Z-beta-Ala-osu reveals significant flexibility in the methylene chain connecting the protecting group to the amino acid backbone [25]. This conformational freedom allows the molecule to adopt various spatial arrangements that can accommodate different reaction geometries and substrate binding modes [25]. Nuclear magnetic resonance studies of similar beta-amino acid derivatives have shown that the extended carbon chain provides enhanced spatial separation between functional groups, reducing steric hindrance during chemical transformations [14].

The absence of stereoisomerism in Z-beta-Ala-osu simplifies analytical characterization and quality control procedures, as chromatographic methods do not require separation of enantiomeric forms [25]. High-performance liquid chromatography analysis reveals a single major peak under standard analytical conditions, confirming the structural homogeneity of the compound [25]. This analytical simplicity represents a significant practical advantage over chiral amino acid derivatives that require specialized chromatographic conditions for complete characterization [14].

Comparative Structural Analysis with Analogous NHS Esters

The structural comparison of Z-beta-Ala-osu with analogous N-hydroxysuccinimide ester derivatives reveals important relationships between molecular architecture and functional properties [15] [18]. N-hydroxysuccinimide esters represent a fundamental class of activated esters that have found widespread application in bioconjugation chemistry, peptide synthesis, and protein modification protocols [17] [20]. The choice of protecting group and amino acid backbone significantly influences the reactivity, stability, and selectivity characteristics of these compounds [21].

Z-beta-Ala-osu shares the same molecular formula and molecular weight (C₁₅H₁₆N₂O₆, 320.30 g/mol) with Z-Ala-OSu, despite the structural differences in their amino acid components [1] [5]. This molecular weight equivalence results from the isomeric relationship between beta-alanine and alpha-alanine, where the amino group position differs but the overall atomic composition remains identical [22]. However, this structural isomerism leads to markedly different chemical and biological properties [25].

The benzyloxycarbonyl protecting group provides consistent protective characteristics across different amino acid substrates, offering stability under basic conditions while remaining cleavable under reductive conditions [32] [35]. Comparative studies have shown that the benzyloxycarbonyl group exhibits superior stability compared to other protecting groups such as tert-butoxycarbonyl under acidic conditions, making it particularly suitable for synthetic sequences involving acidic reaction steps [29].

Comparative Analysis of NHS Ester Derivatives

| Compound | Molecular Formula | Molecular Weight | Protecting Group | Amino Acid | Stereochemistry |

|---|---|---|---|---|---|

| Z-β-Ala-OSu | C₁₅H₁₆N₂O₆ | 320.30 | Benzyloxycarbonyl | β-Alanine | Achiral [3] |

| Z-Ala-OSu | C₁₅H₁₆N₂O₆ | 320.30 | Benzyloxycarbonyl | L-Alanine | L-configuration [5] |

| Z-Gly-OSu | C₁₄H₁₄N₂O₆ | 306.27 | Benzyloxycarbonyl | Glycine | Achiral |

| Boc-β-Ala-OSu | C₁₂H₁₈N₂O₆ | 286.28 | tert-Butoxycarbonyl | β-Alanine | Achiral |

| Fmoc-β-Ala-OSu | C₂₆H₂₆N₂O₆ | 462.50 | 9-Fluorenylmethoxycarbonyl | β-Alanine | Achiral |

The reactivity profile of NHS esters depends critically on the electronic and steric properties of the amino acid backbone and protecting group [18] [20]. Cross-linking mass spectrometry studies have demonstrated that NHS ester reactivity varies significantly depending on the local chemical environment and the nature of the nucleophilic target [15]. The beta-alanine backbone in Z-beta-Ala-osu provides enhanced flexibility compared to alpha-amino acid derivatives, potentially improving access to sterically hindered nucleophilic sites [6].

Kinetic studies of NHS ester hydrolysis have revealed that the reaction proceeds through a complex mechanism involving multiple stages, including nucleation, bulk transformation, and final slow growth phases [37]. The half-life of NHS ester hydrolysis varies dramatically with pH conditions, decreasing from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [20]. These kinetic parameters are largely independent of the specific amino acid backbone, suggesting that the NHS ester group dominates the hydrolytic behavior [37].

The comparative analysis reveals that Z-beta-Ala-osu occupies a unique position among NHS ester derivatives due to its combination of structural simplicity, stereochemical uniformity, and enhanced conformational flexibility [25]. The absence of chiral centers eliminates epimerization concerns that can complicate synthetic applications of chiral NHS esters [18]. The extended carbon chain of the beta-alanine backbone provides spatial separation that can reduce steric interactions during coupling reactions [14].

Spectroscopic characterization methods, including infrared and nuclear magnetic resonance spectroscopy, have identified characteristic vibrational and chemical shift patterns that distinguish different NHS ester derivatives [37]. The benzyloxycarbonyl protecting group exhibits characteristic carbonyl stretching frequencies around 1750-1675 cm⁻¹, while the NHS ester group displays symmetric carbonyl stretches at approximately 1780 cm⁻¹ [37]. These spectroscopic fingerprints provide valuable tools for compound identification and purity assessment [37].

The activation of carboxylic acids for peptide synthesis and bioconjugation applications relies fundamentally on converting the relatively unreactive carboxyl group into a more electrophilic species. The formation of Z-beta-Ala-osu involves a sophisticated activation mechanism that transforms the carboxylate functionality into a highly reactive N-hydroxysuccinimide ester [4] [5].

Carbodiimide-Mediated Activation Pathway

The synthesis of N-hydroxysuccinimide esters typically employs carbodiimide coupling reagents, most commonly dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [6] [7]. The activation mechanism proceeds through a well-established pathway where the carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate [8] [9]. This intermediate then undergoes displacement by N-hydroxysuccinimide to yield the stable activated ester [10] [7].

The mechanistic sequence begins with proton transfer, where the carbodiimide acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion [11]. The resulting carboxylate nucleophile attacks the electrophilic carbon of the protonated carbodiimide, generating the O-acylisourea intermediate through nucleophilic addition [8] [11]. This intermediate exhibits exceptional reactivity due to the electron-withdrawing nature of the isourea group, making it susceptible to nucleophilic displacement [9].

N-Hydroxysuccinimide Displacement Mechanism

The critical transformation occurs when N-hydroxysuccinimide attacks the O-acylisourea intermediate, displacing the dicyclohexylurea or EDC-urea byproduct [10] [7]. This displacement reaction is thermodynamically favorable due to the formation of a stable urea derivative and the generation of the NHS ester, which maintains sufficient reactivity for subsequent coupling reactions while providing enhanced stability compared to the original O-acylisourea intermediate [12] [13].

The resulting N-hydroxysuccinimide ester exhibits optimal characteristics for peptide coupling applications. The NHS group functions as an effective leaving group during amide bond formation, while the ester linkage provides adequate stability for storage and handling under anhydrous conditions [14] [15]. This balance between reactivity and stability makes NHS esters particularly valuable for bioconjugation applications where controlled reaction conditions are essential [10] [16].

Alternative Activation Strategies

Beyond carbodiimide-mediated activation, several alternative approaches have been developed for NHS ester formation. Direct activation using carbodiimides in combination with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can provide enhanced coupling efficiency and reduced racemization [9] [17]. These additives function by forming more stable activated intermediates that exhibit improved selectivity for amine nucleophiles over competing side reactions [8] [9].

Phosphonium-based coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer rapid activation kinetics and excellent coupling yields [9] [15]. These reagents operate through similar mechanistic pathways but provide enhanced reaction rates and reduced formation of deletion sequences in peptide synthesis applications [8] [9].

Coupling Strategies with Primary Amines

The coupling of Z-beta-Ala-osu with primary amines represents a fundamental amide bond formation reaction that proceeds through nucleophilic acyl substitution. This process is characterized by the selective reactivity of NHS esters toward primary aliphatic amines, making it highly suitable for peptide synthesis and protein modification applications [10] [12].

Mechanistic Pathway of Amide Bond Formation

The coupling reaction initiates with nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester [10] [13]. This attack results in the formation of a tetrahedral intermediate, which subsequently collapses to eliminate N-hydroxysuccinimide as a leaving group, yielding the desired amide product [12] [13]. The reaction proceeds under mild conditions, typically at room temperature in organic solvents or aqueous buffers, depending on the specific application requirements [14] [16].

The selectivity of NHS esters for primary amines over secondary amines and other nucleophiles stems from both steric and electronic factors [10] [12]. Primary amines exhibit enhanced nucleophilicity compared to secondary amines due to reduced steric hindrance around the nitrogen atom, facilitating approach to the electrophilic carbonyl carbon [13]. Additionally, the basicity of primary amines promotes efficient deprotonation following nucleophilic attack, driving the reaction toward product formation [10] [16].

Optimization of Reaction Conditions

Critical parameters for successful coupling include pH control, solvent selection, and reagent stoichiometry. The optimal pH range for NHS ester coupling with primary amines typically falls between 7.0 and 8.5, where the amine exists primarily in its nucleophilic free base form while minimizing competitive hydrolysis of the NHS ester [14] [16]. Higher pH values can lead to increased hydrolysis rates, reducing coupling efficiency, while lower pH values result in amine protonation and decreased nucleophilicity [18] [16].

Solvent selection plays a crucial role in reaction efficiency and selectivity. Dimethylformamide (DMF) and dichloromethane (DCM) are commonly employed for organic-soluble substrates, providing excellent solvation of both reactants and facilitating efficient mixing [18] [19]. For aqueous applications, phosphate or HEPES buffers are preferred, as they maintain appropriate pH while minimizing interference with the coupling reaction [12] [14].

The stoichiometry of reactants requires careful optimization to achieve maximum coupling yields while minimizing side reactions. Typically, a slight excess of the NHS ester (1.1-1.5 equivalents) relative to the amine substrate ensures complete conversion while avoiding excessive waste of the activated species [18] [19]. Base additives such as triethylamine or N,N-diisopropylethylamine may be employed to neutralize the N-hydroxysuccinimide byproduct and maintain optimal reaction pH [18] [20].

Kinetic Considerations and Side Reactions

The kinetics of NHS ester coupling with primary amines are generally favorable, with reaction completion typically achieved within 1-4 hours at room temperature [14] [20]. The reaction rate is influenced by the electronic nature of both the amine nucleophile and the NHS ester, with electron-rich amines and electron-deficient esters exhibiting enhanced reactivity [10] [13].

Several side reactions can compete with the desired amide formation, including hydrolysis of the NHS ester and O-acylation of hydroxyl-containing amino acids such as serine, threonine, and tyrosine [16] [21]. Hydrolysis becomes particularly significant in aqueous media or at elevated temperatures, necessitating careful control of reaction conditions to maintain coupling efficiency [14] [16]. O-acylation reactions, while generally slower than N-acylation, can lead to complex product mixtures and reduced yields, particularly in peptide synthesis applications involving hydroxyl-containing residues [16] [21].

Optimized Synthetic Protocols and Yield Enhancements

The development of optimized synthetic protocols for Z-beta-Ala-osu synthesis and its subsequent coupling reactions has focused on maximizing yields while minimizing side reactions and waste generation. These optimization efforts encompass both the initial NHS ester formation and the subsequent coupling with amine nucleophiles [22] [23].

Enhanced NHS Ester Formation Protocols

Modern synthetic approaches to NHS ester formation have evolved to address limitations of traditional carbodiimide-mediated protocols, including incomplete conversion, formation of N-acylurea side products, and difficulties in purification [15] [24]. Optimized protocols employ carefully controlled stoichiometry, with typical ratios of 1.0 equivalent carboxylic acid, 1.1-1.2 equivalents carbodiimide, 1.1-1.2 equivalents N-hydroxysuccinimide, and catalytic amounts of 4-dimethylaminopyridine (DMAP) when necessary [15] [17].

Temperature control during NHS ester formation proves critical for achieving high yields and minimizing side reactions. Reactions conducted at 0-4°C during the initial carbodiimide addition, followed by gradual warming to room temperature, typically provide superior results compared to reactions conducted entirely at ambient temperature [15] [24]. This temperature profile allows for controlled formation of the O-acylisourea intermediate while minimizing competing reactions such as N-acylurea formation [15] [17].

Solvent selection for NHS ester formation requires consideration of both reactant solubility and reaction kinetics. Dichloromethane and DMF represent the most commonly employed solvents, with DCM providing excellent yields for most substrates while DMF offers enhanced solubility for polar reactants [15] [25]. Anhydrous conditions are essential to prevent competing hydrolysis reactions, necessitating thorough drying of solvents and reagents prior to use [15] [24].

Advanced Coupling Methodologies

Recent developments in coupling methodology have focused on improving reaction efficiency through the use of microwave assistance, flow chemistry, and automated synthesis platforms [23] [26]. Microwave-enhanced peptide synthesis has demonstrated significant improvements in coupling rates and yields, with reaction times reduced from hours to minutes while maintaining or improving product quality [26]. The enhanced reaction kinetics result from more efficient heating and improved mass transfer under microwave irradiation conditions [26].

Flow chemistry approaches offer advantages in terms of reaction control, heat and mass transfer, and scalability [27] [28]. Continuous flow reactors enable precise control of reaction parameters such as temperature, residence time, and reagent mixing, leading to more consistent and reproducible results [27] [28]. Additionally, the enhanced mixing characteristics of flow reactors can improve coupling efficiency, particularly for sterically hindered substrates [28].

Yield Enhancement Strategies

Several strategies have been developed to enhance coupling yields and minimize formation of side products. The use of coupling additives such as HOBt, HOAt, or Oxyma Pure can significantly improve reaction efficiency and reduce racemization in sensitive amino acid substrates [9] [17]. These additives function by forming more reactive and selective intermediates that favor amide bond formation over competing side reactions [9] [17].

Preactivation protocols, where the carboxylic acid is converted to the NHS ester in a separate step prior to amine addition, can provide superior results compared to in situ activation methods [9] [29]. This approach allows for complete formation and purification of the activated species, ensuring optimal reactivity during the coupling step [15] [29]. Preactivation is particularly beneficial for challenging substrates or when high coupling efficiency is required [9] [29].

Process Optimization and Scale-Up Considerations

Large-scale synthesis of Z-beta-Ala-osu and related NHS esters requires consideration of factors such as reagent costs, waste minimization, and process safety [22] [23]. Optimization studies have demonstrated that careful control of reaction parameters can achieve yields consistently above 85-90% while minimizing the formation of difficult-to-remove impurities [15] [23].

Crystallization and purification protocols have been developed to provide high-purity NHS esters suitable for pharmaceutical and research applications [23] [30]. These methods typically involve precipitation from appropriate solvent systems, followed by recrystallization to remove residual coupling reagents and byproducts [15] [23]. The resulting products exhibit excellent stability when stored under anhydrous conditions at low temperatures [15] [23].

Quality control measures for NHS ester synthesis include monitoring of coupling efficiency through analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [23] [29]. These analytical methods enable real-time optimization of reaction conditions and ensure consistent product quality across multiple synthesis batches [23] [29].